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Compound of Interest

Compound Name: Dar-4M AM

Cat. No.: B1244967 Get Quote

This guide provides a comprehensive overview of Dar-4M AM (Diaminorhodamine-4M

acetoxymethyl ester), a widely used fluorescent probe for the detection of nitric oxide (NO) and

other reactive nitrogen species (RNS) in cellular systems. Tailored for researchers, scientists,

and drug development professionals, this document details the probe's detection limits,

experimental protocols for its application in fluorescence microscopy and flow cytometry, and

explores the key signaling pathways it helps to elucidate.

Core Principles and Detection Mechanism
Dar-4M AM is a cell-permeable, non-fluorescent molecule that serves as an indicator for

intracellular NO. Its mechanism of action involves a two-step process. First, the acetoxymethyl

(AM) ester group renders the molecule lipophilic, allowing it to readily cross the cell membrane.

Once inside the cell, ubiquitous intracellular esterases cleave the AM ester, converting Dar-4M
AM into the membrane-impermeable and NO-reactive form, Dar-4M. In the presence of nitric

oxide and oxygen, the non-fluorescent Dar-4M is converted into a highly fluorescent triazole

derivative, DAR-4M T, which emits a bright orange-red fluorescence.[1] This fluorescence

intensity is directly proportional to the concentration of NO and other reactive nitrogen species

within the cell.

A critical consideration for researchers is the specificity of Dar-4M. While it is a sensitive

detector of NO, it is more accurately described as a probe for reactive nitrogen species (RNS).

[2] The fluorescent yield of Dar-4M can be enhanced in the presence of other oxidants, and
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therefore, it is a valuable tool for assessing the overall RNS production rather than being

exclusively specific for nitric oxide.[2][3]

Quantitative Data Summary
The following tables summarize the key quantitative parameters of Dar-4M AM and its

fluorescent product, DAR-4M T, providing a quick reference for experimental design and data

interpretation.

Table 1: Physicochemical and Spectroscopic Properties

Property Value Reference

Molecular Weight 630.47 g/mol

Excitation Wavelength (λex) ~560 nm [1]

Emission Wavelength (λem) ~575 nm [1]

Molar Extinction Coefficient (ε)

of DAR-4M T
76,000 M⁻¹cm⁻¹ [1]

Fluorescence Quantum Yield

(Φ) of DAR-4M T
0.42 [1]

Appearance Dark red solution

Solubility Soluble in DMSO [3]

Table 2: Performance Characteristics

Parameter Value Reference

Detection Limit for Nitric Oxide ~10 nM [4]

Optimal pH Range 4.0 - 12.0 [1]

Cell Permeability Yes (as Dar-4M AM) [1]

Photostability
Greater than fluorescein-based

probes
[1]
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Experimental Protocols
Detailed methodologies for the application of Dar-4M AM in fluorescence microscopy and flow

cytometry are provided below. These protocols serve as a starting point and may require

optimization based on the specific cell type and experimental conditions.

Fluorescence Microscopy for Intracellular NO Imaging
This protocol outlines the steps for visualizing intracellular nitric oxide production in adherent

cells using fluorescence microscopy.

Materials:

Dar-4M AM stock solution (1 mM in anhydrous DMSO)

Pluronic F-127 (20% w/v in anhydrous DMSO)

Cell culture medium

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

Fluorescence microscope with appropriate filter sets (e.g., for rhodamine)

Procedure:

Cell Preparation: Culture adherent cells on coverslips or in imaging-compatible plates to the

desired confluency.

Reagent Preparation:

Prepare a fresh working solution of Dar-4M AM in pre-warmed cell culture medium or

buffer to a final concentration of 5-10 µM.

To aid in dissolving the probe, first mix the required volume of the 1 mM Dar-4M AM stock

solution with an equal volume of 20% Pluronic F-127 before diluting to the final volume.

Cell Loading:
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Remove the culture medium from the cells and wash once with pre-warmed PBS or

HBSS.

Add the Dar-4M AM working solution to the cells and incubate for 30-60 minutes at 37°C

in a CO₂ incubator. The optimal loading time may vary depending on the cell type.

Washing: After incubation, gently wash the cells twice with pre-warmed PBS or HBSS to

remove any extracellular probe.

De-esterification: Add fresh, pre-warmed medium or buffer to the cells and incubate for an

additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM group by

intracellular esterases.

Stimulation of NO Production (Optional): To induce nitric oxide production, replace the

medium with a fresh solution containing the desired stimulus (e.g., agonist, drug candidate).

Include appropriate controls, such as an unstimulated control and a positive control with a

known NO donor. To confirm the signal is from nitric oxide synthase (NOS) activity, a

condition with a NOS inhibitor (e.g., L-NAME) should be included.

Image Acquisition: Mount the coverslips on a microscope slide or place the imaging plate on

the microscope stage. Acquire fluorescent images using a filter set appropriate for

rhodamine (Excitation: ~560 nm, Emission: ~575 nm). Use consistent acquisition settings

(e.g., exposure time, gain) across all experimental groups for accurate comparison.

Image Analysis: Quantify the mean fluorescence intensity of the cells in each experimental

group using image analysis software. Normalize the fluorescence intensity of the treatment

groups to the control group.

Flow Cytometry for Quantification of Intracellular NO
This protocol provides a method for the quantitative analysis of intracellular nitric oxide

production in a cell population using flow cytometry.

Materials:

Dar-4M AM stock solution (1 mM in anhydrous DMSO)

Cell culture medium or buffer (e.g., PBS or HBSS)
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Flow cytometer with a laser for excitation at ~560 nm and appropriate emission filters for

orange fluorescence.

Flow cytometry tubes

Procedure:

Cell Preparation:

For suspension cells, harvest by centrifugation.

For adherent cells, detach using a gentle method such as trypsinization and then collect

by centrifugation.

Wash the cells once with PBS or HBSS.

Resuspend the cells in pre-warmed cell culture medium or buffer at a concentration of 1 x

10⁶ cells/mL.

Cell Loading: Add the Dar-4M AM stock solution to the cell suspension to a final

concentration of 5-10 µM. Incubate for 30-60 minutes at 37°C, protected from light.

Washing: After incubation, centrifuge the cells at 300-400 x g for 5 minutes. Discard the

supernatant and wash the cell pellet once with pre-warmed medium or buffer to remove any

extracellular probe.

Stimulation of NO Production:

Resuspend the cells in fresh, pre-warmed medium.

Aliquot the cell suspension into flow cytometry tubes for different treatment conditions

(e.g., unstimulated control, positive control with an NO donor, experimental conditions).

Add the respective stimuli to each tube and incubate for the desired period.

Data Acquisition: Analyze the cells on a flow cytometer. Excite the cells with a laser at

approximately 560 nm and collect the fluorescence emission at around 575 nm. Collect data

for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
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Data Analysis: Gate the cell population of interest based on forward and side scatter

properties. Analyze the mean fluorescence intensity of the Dar-4M T signal in the appropriate

detector for each sample.

Visualization of Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental

workflow for Dar-4M AM applications and the major nitric oxide signaling pathways that can be

investigated using this probe.

Experimental Workflow

Cell Preparation Probe Loading Experiment

Data Acquisition Data Analysis

1. Cell Culture 2. Harvest & Wash Cells 3. Prepare Dar-4M AM
Working Solution

4. Incubate Cells
with Dar-4M AM
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8a. Fluorescence Microscopy

8b. Flow Cytometry

9a. Image Analysis

9b. Flow Cytometry Analysis
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General experimental workflow for using Dar-4M AM.

Nitric Oxide Signaling Pathways
Nitric oxide is a key signaling molecule produced by three isoforms of nitric oxide synthase

(NOS): endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS). Dar-4M
AM can be used to study the activity of these enzymes in various cell types.

eNOS Signaling Pathway:
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Simplified eNOS signaling pathway leading to vasodilation.
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iNOS Signaling Pathway:

Cell Membrane

Cytosol

Nucleus

Toll-like Receptor 4
(TLR4)

MyD88

LPS binding

IKK Complex

IκB

phosphorylates

NF-κB (inactive)

releases

NF-κB (active)

iNOS Gene

translocates to nucleus
& binds to promoter

L-Arginine

iNOS

Nitric Oxide (NO)

Inflammatory Response

iNOS mRNA

transcription

translation

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1244967?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1244967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Simplified iNOS signaling pathway in response to inflammation.

Logical Relationship: Dar-4M AM in NO Detection
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Logical flow of Dar-4M AM from entry into the cell to fluorescent detection of nitric oxide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Dar-4M AM for Nitric Oxide Detection: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1244967#dar-4m-am-detection-limit-for-nitric-oxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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